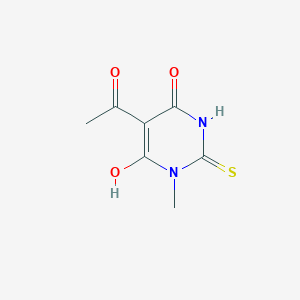

5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Description

Properties

IUPAC Name |

5-acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3(10)4-5(11)8-7(13)9(2)6(4)12/h12H,1-2H3,(H,8,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSMZKSSKLPLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=S)NC1=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-methyl-2-thiouracil with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis:

- Serves as a precursor for synthesizing more complex heterocyclic compounds.

- Can undergo reactions such as oxidation, reduction, and nucleophilic substitution to form various derivatives.

-

Chemical Reactions:

- Oxidation: Yields sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Produces thiols or alcohols with reducing agents such as sodium borohydride.

- Substitution: Introduces functional groups at specific positions on the pyrimidine ring using alkyl halides or acyl chlorides.

-

Enzyme Inhibition Studies:

- The compound has shown potential in studies related to enzyme inhibition, which may lead to the development of new therapeutic agents.

-

Protein-Ligand Interactions:

- Its unique structure allows it to interact with various biological targets, modulating their activity and potentially influencing biochemical pathways.

- Medicinal Chemistry:

Industrial Applications

-

Specialty Chemicals Production:

- Utilized in the production of specialty chemicals that require specific functionalities offered by this compound.

-

Material Science:

- Its unique properties make it suitable for developing materials with enhanced performance characteristics in various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme kinetics demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, paving the way for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

Key Observations:

The sulfanylidene (thiocarbonyl) group at C2 is common across analogs and is critical for metal coordination or tautomerization . Bulky substituents (e.g., dioxolane in or pyrazolyl in ) influence solubility and steric hindrance, whereas smaller groups (e.g., methyl or hydroxy) favor crystallinity .

Synthetic Routes: Pyrimidinones are typically synthesized via Biginelli or Hantzsch reactions. For example, the dihydropyrimidinone in was prepared via a modified Biginelli condensation, suggesting similar methodologies could apply to the target compound. The compound in involves multi-step functionalization, including acetyl group introduction, which may parallel the synthesis of the target molecule.

Physicochemical Properties :

Biological Activity

5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one (CAS No. 1695-59-6) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an acetyl group, hydroxyl group, and a thioketone functionality, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one |

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 188.22 g/mol |

| InChI Key | InChI=1S/C7H8N2O3S/c1-3(10)4-5(11)8-7(13)9(2)6(4)12/h12H,1-2H3,(H,8,11,13) |

The biological activity of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways and cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one exhibit antimicrobial properties. Studies have shown that pyrimidine derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that a related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Pyrimidine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property could be beneficial in preventing oxidative damage associated with various diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effect on E. coli and S. aureus | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Selective cytotoxic effects on cancer cell lines |

Case Study: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity. Further investigations revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Case Study: Antioxidant Activity Assessment

In another study focusing on the antioxidant properties, the compound was tested using DPPH (2,2-diphenylpicrylhydrazyl) assay. The results demonstrated that at a concentration of 50 µg/mL, it exhibited a scavenging activity of approximately 70%, indicating significant antioxidant potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.